Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-
Description
The compound 2-Methoxy-5-[2-[(phenylmethyl)amino]propyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 2-position and a propylamine side chain at the 5-position, where the amine is substituted with a phenylmethyl (benzyl) group. Its molecular formula is C₁₇H₂₂N₂O₃S, and it serves as a structural analog of α₁-adrenoceptor antagonists like Tamsulosin, albeit with distinct substituents influencing its physicochemical and pharmacological properties.
Properties
CAS No. |
671817-76-8 |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[2-(benzylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-13(19-12-14-6-4-3-5-7-14)10-15-8-9-16(22-2)17(11-15)23(18,20)21/h3-9,11,13,19H,10,12H2,1-2H3,(H2,18,20,21) |
InChI Key |
ZPLOZZPRIIITTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then sulfonated to form the sulfonamide.
Substitution: The methoxy and phenylmethylamino groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and phenylmethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and benzyl chloride (C6H5CH2Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
Scientific Research Applications
Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The methoxy and phenylmethylamino groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Features:
- Structure: The benzyl group on the propylamine chain introduces lipophilicity compared to Tamsulosin’s methoxyphenoxyethyl substituent.
- Stereochemistry : The compound lacks stereochemical specification in available data, unlike enantiomerically pure derivatives such as (R)-configured Tamsulosin impurities.
- Appearance : Related benzenesulfonamide intermediates are described as white crystalline solids.
Structural and Functional Analogues
Table 1: Structural Comparison of Key Benzenesulfonamide Derivatives
Key Differences and Implications
Substituent Effects on Lipophilicity and Bioavailability
- Tamsulosin: The 2-methoxyphenoxyethyl group balances lipophilicity and polarity, optimizing urinary tract selectivity and bioavailability.
- MM0938.17-0025 : The (1R)-1-phenylethyl substituent introduces stereochemical complexity, which may influence receptor binding kinetics.
Stereochemical Variations
- Enantiomeric purity is critical for pharmacological activity. For example, (R)-configured Tamsulosin exhibits higher α₁A-adrenoceptor affinity than its (S)-counterpart. The target compound’s unspecified stereochemistry may result in mixed activity if synthesized as a racemate.
Pharmacological Relevance
- Tamsulosin: Clinically used for benign prostatic hyperplasia (BPH) due to its selective α₁A-adrenoceptor blockade.
- Impurities : Compounds like MM0938.17-0025 and Tamsulosin Impurity D are critical for quality control, ensuring drug safety and efficacy.
Biological Activity
Benzenesulfonamide derivatives, particularly 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- (CAS Number: 253135-13-6), have garnered significant attention in biomedical research due to their diverse biological activities. This article provides an overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N2O2S |
| Molecular Weight | 317.43 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 432.0 ± 40.0 °C |
| Flash Point | 215.1 ± 27.3 °C |
| LogP | 2.55 |
Benzenesulfonamide derivatives typically exert their biological effects through various mechanisms:
- Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
- Endothelin Receptor Modulation : Certain derivatives have shown potential as endothelin receptor antagonists, which can help manage pulmonary hypertension and cardiac hypertrophy by modulating vascular resistance .
- Calcium Channel Interaction : Research indicates that benzenesulfonamide compounds may interact with calcium channels, influencing cardiovascular function and potentially providing a basis for treating heart-related conditions .
Case Study: Perfusion Pressure in Isolated Rat Hearts
A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that specific derivatives significantly lowered perfusion pressure over time compared to control conditions.
| Group | Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | - | Baseline |
| Experimental Group I | Benzenesulfonamide | 0.001 nM | No significant change |
| Experimental Group II | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM | Decreased perfusion pressure |
The findings suggest that the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a time-dependent decrease in perfusion pressure, indicating its potential cardiovascular benefits .
Anti-inflammatory and Antimicrobial Activities
A separate investigation into the anti-inflammatory properties of benzenesulfonamide derivatives revealed significant efficacy in reducing carrageenan-induced edema in rats, with certain compounds achieving over 90% inhibition at specific time intervals . Additionally, antimicrobial testing showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness against E. coli and S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
